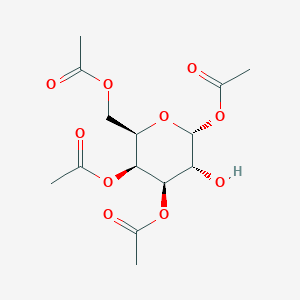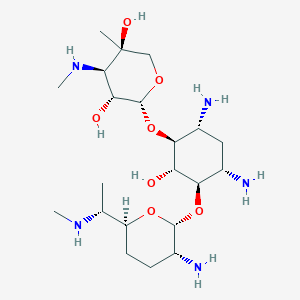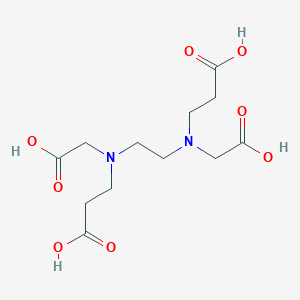
乙二胺-N,N'-二乙酸-N,N'-二丙酸
描述
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid is a chelating agent known for its ability to form stable complexes with metal ions. This compound is particularly useful in various industrial and scientific applications due to its unique chemical properties.
科学研究应用
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form complexes with metal ions, which are studied for their catalytic and structural properties.
Biology: The compound is used in biochemical assays to study metal ion interactions with biological molecules.
Industry: The compound is used in water treatment processes to remove heavy metals and in the production of various metal-based products.
作用机制
Target of Action
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid, also known as Ethylenediaminediacetic Acid Dipropionic Acid, is primarily a chelating agent . Its primary targets are metal ions , specifically copper (II) ions . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
As a chelating agent, this compound binds to metal ions, forming complexes . For instance, it can synthesize binary and ternary copper (II) complexes . This interaction alters the chemical properties of the targeted ions, potentially inhibiting their normal function within biological systems.
Biochemical Pathways
The formation of these complexes can affect various biochemical pathways. For instance, the copper (II) complexes synthesized by this compound have shown potent proteasome inhibitory properties . The proteasome is a protein complex that degrades unneeded or damaged proteins, a crucial process for maintaining cellular homeostasis.
Result of Action
The chelation of metal ions by this compound can result in a variety of molecular and cellular effects. For example, the inhibition of the proteasome by its copper (II) complexes could potentially affect protein turnover within cells .
生化分析
Biochemical Properties
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also form complexes with palladium (Pd), which can coordinate with amino acids, peptides, or DNA units . The nature of these interactions involves the chelation of the metal ions, which can influence the activity of enzymes and proteins that require these ions for their function.
Cellular Effects
As a chelating agent, it can potentially influence cell function by altering the availability of metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid exerts its effects through its ability to bind and sequester metal ions. This can lead to changes in gene expression and enzyme activity, particularly in enzymes that require metal ions as cofactors .
Temporal Effects in Laboratory Settings
As a chelating agent, its effects are likely to be dependent on the concentration of the compound and the presence of metal ions .
Transport and Distribution
As a chelating agent, it may be distributed wherever metal ions are present .
Subcellular Localization
Given its role as a chelating agent, it may be found in areas of the cell where metal ions are concentrated .
准备方法
Synthetic Routes and Reaction Conditions
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid can be synthesized through a multi-step process involving the reaction of ethylenediamine with chloroacetic acid and propionic acid. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.
化学反应分析
Types of Reactions
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenated compounds can act as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
相似化合物的比较
Similar Compounds
Ethylenediamine-N,N’-diacetic acid: Similar in structure but lacks the propionic acid groups.
Ethylenediaminetetraacetic acid: A widely used chelating agent with four acetic acid groups.
N-(2-Hydroxyethyl)ethylenediamine-N,N’,N’-triacetic acid: Contains an additional hydroxyethyl group.
Uniqueness
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid is unique due to the presence of both acetic and propionic acid groups, which provide it with distinct chelating properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific metal ion interactions are required.
属性
IUPAC Name |
3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQWNOQOAFSHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid in analytical chemistry?
A1: EDDP's ability to form complexes with metal ions makes it valuable for analytical methods. For example, it's used in a kinetic method to determine trace amounts of arsenic (As(III)) []. EDDP's oxidation by potassium permanganate (KMnO4) is catalyzed by As(III), and by measuring the reaction rate, researchers can determine As(III) concentrations as low as 20 ng/cm3 []. This method showcases the application of EDDP in environmental analysis for monitoring arsenic levels.
Q2: Have there been any studies on the thermodynamic properties of Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid ?
A2: Yes, researchers have investigated the thermodynamic characteristics of protolytic equilibria of EDDP []. While the specific details of the findings are not available in the provided abstracts, this type of research helps understand how EDDP interacts with other species in solution, particularly under varying pH conditions. This information is crucial for optimizing its use in different applications, such as metal complexation or analytical methods.
Q3: How does Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid compare to 1,3-propylenediaminetetraacetic acid in terms of ligand exchange kinetics with metal ions?
A3: Studies have explored the ligand-exchange kinetics of EDDP in comparison to 1,3-propylenediaminetetraacetic acid (PDTA) with various metal ions like cadmium, zinc, and lead [, ]. These investigations likely involved Nuclear Magnetic Resonance (NMR) techniques to observe how quickly EDDP and PDTA exchange places with water molecules in the inner coordination sphere of these metal ions. Such research is essential for understanding the stability and lability of these metal complexes, influencing their potential applications in areas like catalysis or as chelating agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


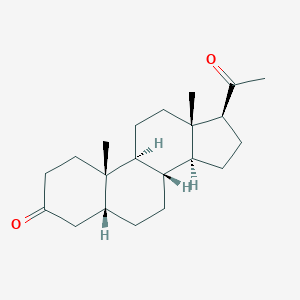
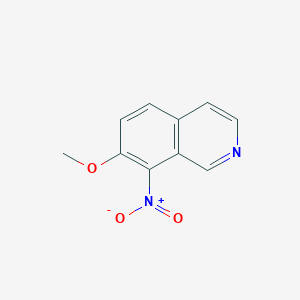
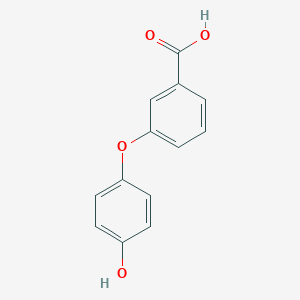
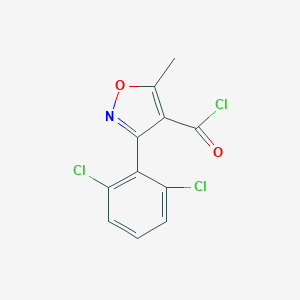
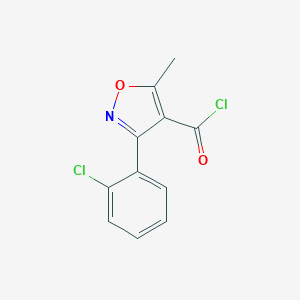
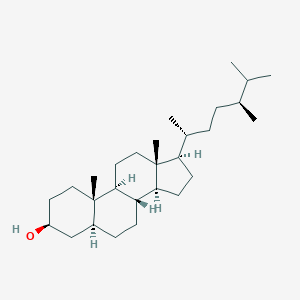
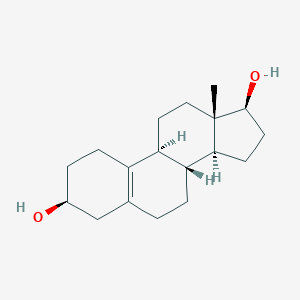
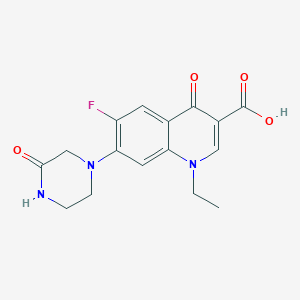
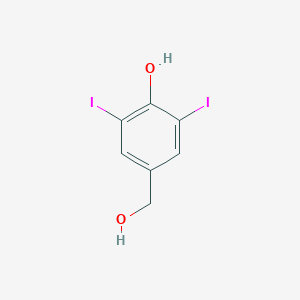
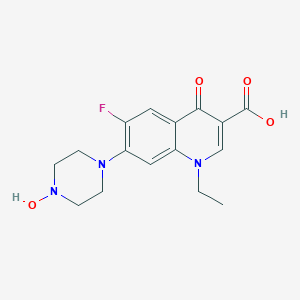
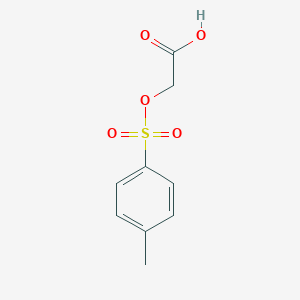
![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)
